Cas no 946309-41-7 (5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile)

5-(4-アセチルピペラジン-1-イル)-2-[5-(フェノキシメチル)フラン-2-イル]-1,3-オキサゾール-4-カルボニトリルは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、ピペラジン環とフラン環、オキサゾール環が結合した特徴的な骨格を持ち、特に医薬品中間体としての応用が期待されます。カルボニトリル基の存在により、さらなる化学修飾が可能であり、生物活性化合物の開発において有用な構造単位となります。また、フェノキシメチル基は分子の脂溶性を調節する役割を果たします。この化合物の多様な官能基は、創薬研究における構造活性相関(SAR)研究に適した特性を提供します。

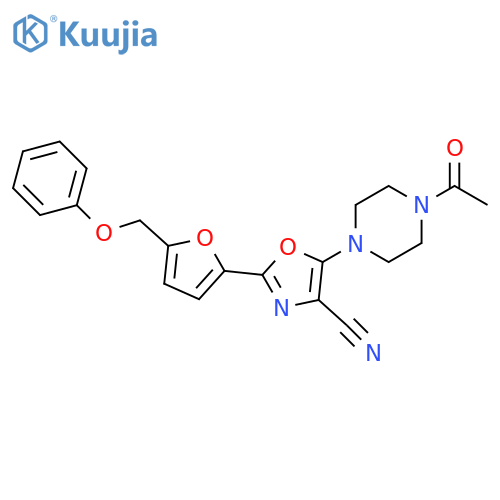

946309-41-7 structure

商品名:5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile

5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(4-acetylpiperazin-1-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile

- STK875225

- 946309-41-7

- AKOS001913323

- F3309-0879

- 5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

- VU0609966-1

- 5-(4-Acetyl-1-piperazinyl)-2-[5-(phenoxymethyl)-2-furanyl]-4-oxazolecarbonitrile

- 5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile

-

- インチ: 1S/C21H20N4O4/c1-15(26)24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-2-4-6-16/h2-8H,9-12,14H2,1H3

- InChIKey: DNKAVRPDMUQLNY-UHFFFAOYSA-N

- ほほえんだ: O1C(N2CCN(C(C)=O)CC2)=C(C#N)N=C1C1=CC=C(COC2=CC=CC=C2)O1

計算された属性

- せいみつぶんしりょう: 392.14845513g/mol

- どういたいしつりょう: 392.14845513g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 609

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 95.7Ų

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 652.9±65.0 °C(Predicted)

- 酸性度係数(pKa): -0.04±0.10(Predicted)

5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3309-0879-2μmol |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-5mg |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-5μmol |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-4mg |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-20μmol |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-2mg |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-15mg |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-10mg |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-25mg |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3309-0879-10μmol |

5-(4-acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |

946309-41-7 | 90%+ | 10μl |

$69.0 | 2023-04-26 |

5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

946309-41-7 (5-(4-acetylpiperazin-1-yl)-2-5-(phenoxymethyl)furan-2-yl-1,3-oxazole-4-carbonitrile) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬